molecular formula C17H17N3O4 B497329 7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 878416-47-8

7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B497329
CAS No.: 878416-47-8
M. Wt: 327.33g/mol
InChI Key: MSGFCNBHQHEPDJ-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and a chromenone moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common method includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to introduce the triazole moiety.

    Attachment of the propoxy group: This can be done through etherification reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new substituents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and cellular pathways due to its ability to interact with various biological targets.

Medicine: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, make it a candidate for drug development. It can be used in the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the chromenone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The combination of the triazole ring and the chromenone moiety in this compound provides a unique set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

7-[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-11(7-20-10-18-9-19-20)8-23-12-4-5-14-13-2-1-3-15(13)17(22)24-16(14)6-12/h4-6,9-11,21H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGFCNBHQHEPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(CN4C=NC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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